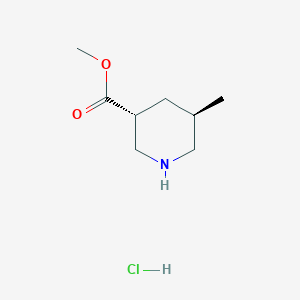

trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride

Description

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl (3R,5R)-5-methylpiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-4-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |

InChI Key |

JWBUUGGYBZEBNC-ZJLYAJKPSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](CNC1)C(=O)OC.Cl |

Canonical SMILES |

CC1CC(CNC1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Method Based on Catalytic Hydrogenation of Pyridine Derivatives

This method, derived from a patent describing the preparation of related trans-3-methyl-5-benzylaminopiperidine intermediates, can be adapted for trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride synthesis by modifying the substituents accordingly.

Stepwise Procedure:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Quaternization of 3-methyl-5-hydroxypyridine with benzyl halide to form quaternary ammonium salt | Toluene or xylene, 80–120°C, 3–5 hours | Benzyl bromide or chloride used; molar ratio benzyl halide: pyridine ~1.1–1.3 |

| 2 | Catalytic hydrogenation of quaternary salt to racemic cis-3-methyl-5-hydroxypiperidine | Alcohol solvent (methanol, ethanol, isopropanol), Pd-C or Ru-C catalyst (5–15% mass), 5–10 MPa H2, 80–120°C, 10–24 hours | Filtration to remove catalyst; product can be resolved to optically pure isomer |

| 3 | Sulfonylation of hydroxypiperidine to sulfonic acid ester | Dichloromethane, triethylamine (3–4 equiv), sulfonyl chloride (2.4–3 equiv), DMAP (0.2–0.5 equiv), room temperature | Sulfonylation reagents include methanesulfonyl chloride or p-toluenesulfonyl chloride |

| 4 | Nucleophilic substitution with amine (e.g., benzylamine) to form sulfonamide intermediate | 160–200°C, 5–10 hours, excess amine (2–4 equiv) | Excess amine recovered by reduced pressure distillation |

| 5 | Hydrolysis of sulfonamide to trans-3-methyl-5-benzylaminopiperidine | Acetic acid and 37% HCl mixture, 90–120°C | After reaction, pH adjusted to 13 with NaOH; extraction and purification yield crude product |

This process allows for the preparation of the trans isomer with high stereochemical purity after chiral resolution.

Method Based on Pyroglutaminol-Derived Intermediates

An alternative stereoselective synthesis route uses pyroglutaminol as a chiral starting material to access trans-5-methylpiperidin-3-ol derivatives, which can be further converted to the methyl ester and hydrochloride salt.

Key Steps:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of S- or R-pyroglutaminol with benzaldehyde in acid catalysis to form bicyclic intermediate | Acid catalyst, standard condensation conditions | Provides chiral bicyclic intermediate |

| 2 | Alkylation with iodomethane yielding a mixture of cis and trans isomers (6:1 ratio) | Alkylation conditions typical for methylation | Separation by column chromatography to isolate minor trans isomer |

| 3 | Reduction of trans isomer with lithium aluminum hydride | Standard reduction conditions | Converts bicyclic intermediate to substituted prolinol |

| 4 | Ring expansion using trifluoroacetic anhydride and triethylamine | Mild conditions preserving stereochemistry | Yields ring-expanded product with desired trans stereochemistry |

| 5 | Debenzylation by palladium-catalyzed hydrogenation | Pd catalyst, hydrogen atmosphere | Produces trans-piperidine derivative ready for further functionalization |

Following this route, the trans-5-methylpiperidin-3-ol intermediate can be esterified to the methyl 3-carboxylate and converted into the hydrochloride salt, completing the synthesis of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride.

Comparative Analysis of Methods

| Feature | Catalytic Hydrogenation Route | Pyroglutaminol Route |

|---|---|---|

| Starting Material | 3-methyl-5-hydroxypyridine | S- or R-pyroglutaminol |

| Stereochemical Control | Achieved via catalytic hydrogenation and chiral resolution | Achieved via chiral starting material and chromatographic separation |

| Reaction Complexity | Multi-step with sulfonylation and substitution | Multi-step with ring expansion and debenzylation |

| Scalability | Suitable for industrial scale due to mild conditions and available raw materials | More complex, may be less suitable for large scale |

| Optical Purity | High after chiral resolution | High due to chiral starting material |

Summary Table of Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Catalyst | Outcome |

|---|---|---|---|---|---|---|

| Quaternization | Benzyl halide | Toluene/xylene | 80–120°C | 3–5 h | None | Quaternary ammonium salt |

| Hydrogenation | H2 gas | Methanol/EtOH/iPrOH | 80–120°C | 10–24 h | Pd-C or Ru-C | cis-3-methyl-5-hydroxypiperidine |

| Sulfonylation | Sulfonyl chloride, TEA, DMAP | Dichloromethane | RT | Several hours | None | Sulfonic acid ester |

| Nucleophilic substitution | Benzylamine | Neat or solvent | 160–200°C | 5–10 h | None | Sulfonamide intermediate |

| Hydrolysis | AcOH, HCl | None | 90–120°C | Several hours | None | trans-3-methyl-5-benzylaminopiperidine |

Research Discoveries and Industrial Relevance

- The catalytic hydrogenation and chiral resolution method offers a cost-effective and scalable route to trans-configured piperidine derivatives, which are crucial intermediates in quinolone antibiotic synthesis.

- The pyroglutaminol-based synthesis provides stereochemical precision from a chiral pool source, useful for synthesizing enantiomerically pure compounds for medicinal chemistry applications.

- Both methods highlight the importance of stereochemical control in piperidine ring functionalization, impacting the biological activity of derived pharmaceuticals.

- The use of mild reaction conditions and readily available reagents in the catalytic hydrogenation route facilitates industrial adoption.

- The chiral resolution steps, while adding complexity, ensure high optical purity necessary for pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is used as a building block for the synthesis of various piperidine derivatives .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems .

Medicine: In medicine, piperidine derivatives are known for their pharmacological activities, including their use in the development of drugs .

Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system involved. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, influencing their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidine carboxylate salts. Key structural analogues include:

| Compound Name | CAS Number | Substituents | Purity | Key Differences |

|---|---|---|---|---|

| Methyl 4-methylpiperidine-3-carboxylate HCl | 1211510-61-0 | Methyl at 4-position | 98% | Altered steric hindrance at 4-position |

| Dimethyl piperidine-3,5-dicarboxylate HCl | 1439815-15-2 | Methyl esters at 3- and 5-positions | 95% | Increased polarity due to dual esters |

| Ethyl 5-hydroxypiperidine-3-carboxylate HCl | 40615-36-9 | Ethyl ester, hydroxyl at 5-position | 95% | Enhanced solubility via hydroxyl group |

| trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate HCl | 741217-33-4 | Fluorophenyl substituent, pyrrolidine ring | 80% similarity | Smaller ring size (5-membered vs. 6-membered) |

Key Observations :

- Positional Isomerism: Methyl substitution at the 4-position (vs.

- Functional Groups : Ethyl esters or hydroxyl groups (e.g., Ethyl 5-hydroxypiperidine-3-carboxylate HCl) increase hydrophilicity, whereas methyl esters enhance lipophilicity, impacting membrane permeability .

- Ring Size : Pyrrolidine derivatives (e.g., trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate HCl) exhibit reduced conformational flexibility compared to piperidines, influencing their pharmacokinetic properties .

Spectroscopic and Electronic Properties

Nuclear magnetic resonance (NMR) studies of related piperidine complexes reveal that electron-donating substituents (e.g., methyl groups) induce downfield shifts in proton signals due to deshielding effects. For example, in ruthenium complexes, methyl groups at the 5-position of piperidine result in distinct δ 2.20–0.92 ppm peaks in $ ^1 \text{H} $-NMR spectra, a pattern consistent with the title compound’s electronic environment . In contrast, hydroxyl or fluorophenyl substituents (e.g., in Ethyl 5-hydroxypiperidine-3-carboxylate HCl) generate additional deshielding or hydrogen-bonding interactions, further shifting resonance signals .

Biological Activity

trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Structural Features : The compound features a piperidine ring with a methyl group at the 5-position and a carboxylate ester functional group at the 3-position, which contributes to its reactivity and biological activity .

Research indicates that trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride interacts with various neurotransmitter systems, particularly those associated with the central nervous system (CNS). Its piperidine structure allows it to bind to neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression .

Key Neurotransmitter Interactions

- Serotonin Pathway : Compounds similar in structure have been shown to modulate serotonin levels, which are crucial for mood regulation.

- Dopamine Pathway : The compound may influence dopamine pathways, potentially affecting cognitive functions and mood stabilization .

Biological Activity Studies

Several studies have explored the biological activity of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride. Below are key findings:

Case Studies

-

Neuropharmacological Effects :

- A study investigated the effects of piperidine derivatives on anxiety-like behaviors in animal models. The results suggested that compounds with similar structures could reduce anxiety symptoms by modulating serotonergic transmission .

- Anticancer Activity :

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride?

- Methodological Answer : The compound can be synthesized via selective esterification and subsequent hydrochlorination. For example, intermediates like 5-methylpiperidine-3-carboxylic acid can be esterified using methanol under acidic conditions, followed by reaction with HCl gas to form the hydrochloride salt. Structural analogs such as 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride (CAS 205692-64-4) demonstrate similar synthetic pathways involving tautomer resolution during purification .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm the trans configuration .

- NMR spectroscopy : H and C NMR can identify key signals (e.g., ester carbonyl at ~170 ppm, piperidine ring protons at 1.5–3.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO·HCl, M.W. 207.65) .

Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store separately from bases and oxidizers.

- Dispose of waste via licensed hazardous waste contractors, as improper disposal risks environmental contamination (e.g., chloride ion release) .

Advanced Research Questions

Q. How can tautomeric equilibria in intermediates affect the synthesis of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride?

- Methodological Answer : Tautomerism in precursors (e.g., enol-oxo forms in 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride) can lead to by-products. Use pH-controlled crystallization (e.g., acidic conditions favoring the oxo form) and monitor via H NMR (disappearance of enolic proton at ~10 ppm) .

Q. What green chemistry approaches minimize the environmental impact of synthesizing this compound?

- Methodological Answer :

- Catalyst optimization : Replace Pd-based catalysts (used in analogous Heck reactions) with lower-energy alternatives (e.g., ligand-free conditions) to reduce heavy metal waste .

- Solvent selection : Use bio-based solvents (e.g., cyclopentyl methyl ether) instead of dichloromethane.

- Energy efficiency : Microwave-assisted synthesis reduces reaction time (e.g., from 24 h to 2 h for esterification steps) .

Q. How does the stereochemistry of trans-Methyl 5-methylpiperidine-3-carboxylate hydrochloride influence its pharmacological activity?

- Methodological Answer :

- Conduct comparative studies with cis isomers using receptor-binding assays (e.g., GPCR targets).

- Molecular docking simulations (e.g., AutoDock Vina) can predict stereospecific interactions with biological targets, as seen in structurally related fluorophenylpiperidine derivatives .

Q. How can researchers resolve discrepancies in purity assessments of this compound using HPLC?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.